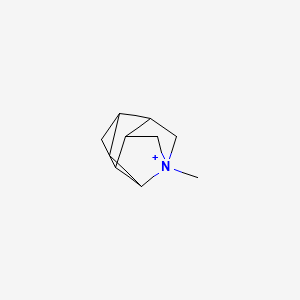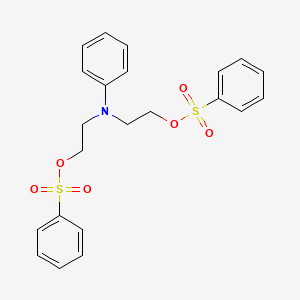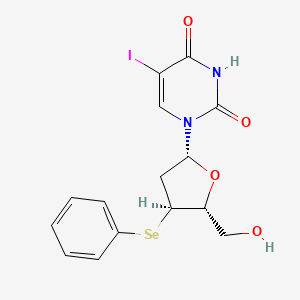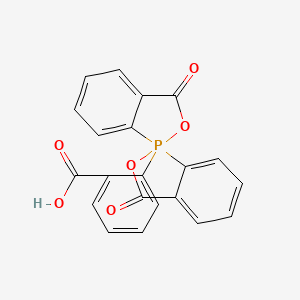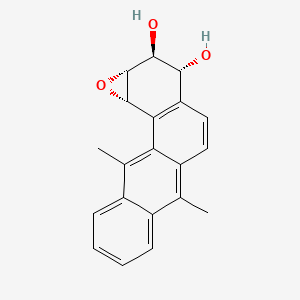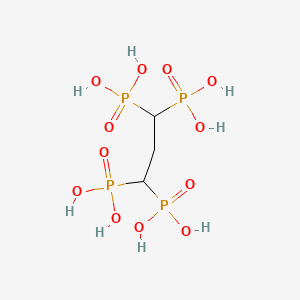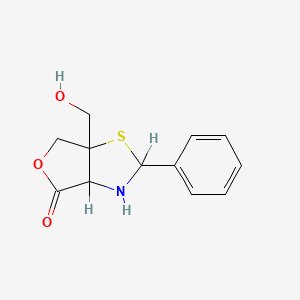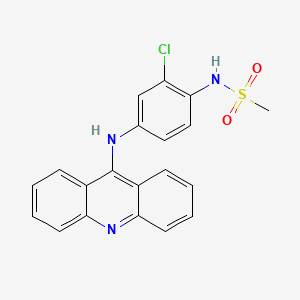
Methanesulfonanilide, 2'-chloro-4'-(9-acridinylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonanilide, 2’-chloro-4’-(9-acridinylamino)- is a synthetic compound known for its unique chemical structure and significant applications in scientific research. It is a derivative of acridine, a class of compounds known for their biological activity, particularly in the field of anticancer research .
準備方法
The synthesis of Methanesulfonanilide, 2’-chloro-4’-(9-acridinylamino)- typically involves the reaction of 9-aminoacridine with methanesulfonyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
化学反応の分析
Methanesulfonanilide, 2’-chloro-4’-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methanesulfonanilide, 2’-chloro-4’-(9-acridinylamino)- has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methanesulfonanilide, 2’-chloro-4’-(9-acridinylamino)- involves its intercalation into DNA base pairs. This interaction disrupts the normal function of DNA, inhibiting the activity of nucleic acid polymerizing enzymes and ultimately leading to cell death. The compound targets both AT and GC base pairs, altering the template properties of DNA .
類似化合物との比較
Methanesulfonanilide, 2’-chloro-4’-(9-acridinylamino)- is unique due to its specific chemical structure and biological activity. Similar compounds include:
4’-(9-Acridinylamino)methanesulfonanilide: Another acridine derivative with similar anticancer properties.
Methanesulfonanilide, 4’-((2-chloro-9-acridinyl)amino)-: A structurally related compound with comparable chemical properties. The uniqueness of Methanesulfonanilide, 2’-chloro-4’-(9-acridinylamino)- lies in its specific substitution pattern and its potent biological activity, making it a valuable compound in research and potential therapeutic applications.
特性
CAS番号 |
72738-95-5 |
|---|---|
分子式 |
C20H16ClN3O2S |
分子量 |
397.9 g/mol |
IUPAC名 |
N-[4-(acridin-9-ylamino)-2-chlorophenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16ClN3O2S/c1-27(25,26)24-19-11-10-13(12-16(19)21)22-20-14-6-2-4-8-17(14)23-18-9-5-3-7-15(18)20/h2-12,24H,1H3,(H,22,23) |
InChIキー |
XLQKPBXTITXAHG-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



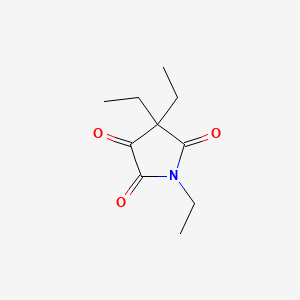
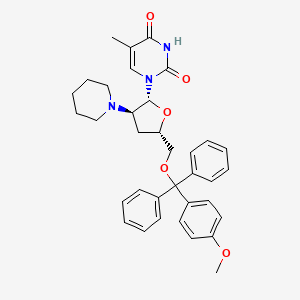
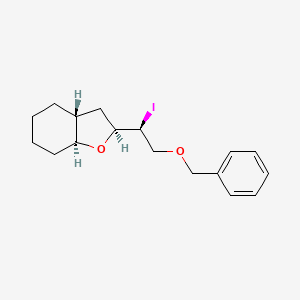
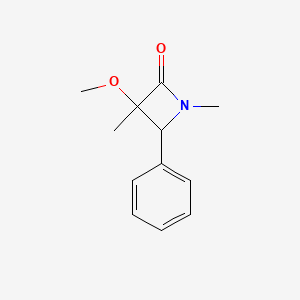

![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
